Cas no 2138548-58-8 (3-ethyl(propyl)aminocyclobutane-1-carboxylic acid)

3-Ethyl(propyl)aminocyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring an ethyl(propyl)amino substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its constrained cyclobutane ring, which imparts rigidity and can influence bioactive conformations. The presence of both carboxylic acid and amino functional groups enhances its versatility as a building block for drug design, enabling further derivatization or salt formation. Its structural features may contribute to improved metabolic stability or binding affinity in target interactions. The compound is typically utilized in synthetic routes for developing novel therapeutic agents, particularly in the exploration of central nervous system (CNS) targets or enzyme inhibitors.
3-ethyl(propyl)aminocyclobutane-1-carboxylic acid structure
2138548-58-8 structure
Product Name:3-ethyl(propyl)aminocyclobutane-1-carboxylic acid
CAS No:2138548-58-8
MF:C10H19NO2
MW:185.26336312294
CID:6422732
PubChem ID:165835602
Update Time:2025-05-20

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid
    • EN300-1196587
    • 3-[ethyl(propyl)amino]cyclobutane-1-carboxylic acid
    • 2138548-58-8
    • Inchi: 1S/C10H19NO2/c1-3-5-11(4-2)9-6-8(7-9)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
    • InChI Key: QWZVWPPLVYFACI-UHFFFAOYSA-N
    • SMILES: OC(C1CC(C1)N(CC)CCC)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8): A Comprehensive Overview

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutane core and functional groups, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid.

Chemical Structure and Properties

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid is a cyclic compound with a cyclobutane ring and a carboxylic acid group attached to one of the carbon atoms. The presence of an ethyl and propyl amine substituent on the cyclobutane ring imparts unique chemical properties to this molecule. The cyclobutane ring is a four-membered ring, which is inherently strained due to angle strain and eclipsing interactions. This strain can influence the reactivity and stability of the compound.

The carboxylic acid group in 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid makes it a weak acid with a pKa value that can be determined through experimental methods. The amine functionality, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.

Synthesis Methods

The synthesis of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has been explored using various synthetic routes. One common approach involves the cyclization of a linear precursor followed by functional group transformations. For instance, a typical synthetic pathway might start with the formation of a cyclobutane ring through a ring-closing metathesis (RCM) reaction or a Diels-Alder reaction. Subsequent steps could include the introduction of the carboxylic acid group via carboxylation or esterification reactions, followed by amine substitution.

Recent advancements in catalytic methods have also facilitated the synthesis of this compound with high efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing complex organic molecules like 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid.

Biological Activities

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has shown promising biological activities in various preclinical studies. One of its notable properties is its ability to modulate specific receptors or enzymes involved in physiological processes. For example, it has been reported to exhibit activity as an agonist or antagonist for certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery.

In addition to its receptor modulation properties, 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid has also demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. This property makes it a candidate for treating metabolic disorders such as diabetes and obesity.

Clinical Applications and Research Advancements

The potential therapeutic applications of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid have been extensively studied in recent years. Preclinical studies have shown that this compound can effectively reduce inflammation and oxidative stress, making it a promising candidate for treating inflammatory diseases such as arthritis and asthma.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-ethyl(propyl)aminocyclobutane-1-carboxylic acid in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for further clinical investigations to explore its potential as a novel therapeutic agent.

Conclusion

3-ethyl(propyl)aminocyclobutane-1-carboxylic acid (CAS No. 2138548-58-8) is a promising compound with unique chemical properties and biological activities. Its potential applications in medicinal chemistry and pharmaceutical research are vast, ranging from receptor modulation to enzyme inhibition. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available, it is likely that this compound will play a significant role in the development of new treatments for various diseases.

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